molecular formula C27H38O4 B14710717 Spirost-14-en-3,12-dione CAS No. 24742-83-4

Spirost-14-en-3,12-dione

Katalognummer: B14710717
CAS-Nummer: 24742-83-4
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: IKMUIJNEDSDBFF-DSTLOOJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spirost-14-en-3,12-dione is a steroidal compound with the molecular formula C27H38O4. It is known for its unique structure, which includes a spirostane skeleton. This compound has garnered interest due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spirost-14-en-3,12-dione typically involves the oxidation of steroidal precursors. One common method includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired dione structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, utilizing efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Spirost-14-en-3,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Investigated for its effects on cellular processes and enzyme activities.

    Medicine: Potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of steroidal drugs and other bioactive molecules.

Wirkmechanismus

The mechanism of action of Spirost-14-en-3,12-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spirost-14-en-3,12-dione is unique due to its specific spirostane skeleton and the position of the dione functionalities.

Eigenschaften

CAS-Nummer

24742-83-4

Molekularformel

C27H38O4

Molekulargewicht

426.6 g/mol

IUPAC-Name

(1R,4S,6R,7S,8R,9R,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-2-ene-6,2'-oxane]-10,16-dione

InChI

InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h12,15-17,19-20,22,24H,5-11,13-14H2,1-4H3/t15?,16-,17?,19+,20-,22-,24-,25-,26+,27+/m0/s1

InChI-Schlüssel

IKMUIJNEDSDBFF-DSTLOOJSSA-N

Isomerische SMILES

C[C@H]1[C@H]2[C@H](C=C3[C@@]2(C(=O)C[C@H]4[C@H]3CCC5[C@@]4(CCC(=O)C5)C)C)O[C@]16CCC(CO6)C

Kanonische SMILES

CC1CCC2(C(C3C(O2)C=C4C3(C(=O)CC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.